

J-113397: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptide antagonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high affinity for the ORL-1 receptor over other opioid receptors has made it a valuable pharmacological tool for investigating the physiological roles of the nociceptin/orphanin FQ (N/OFQ) system. This technical guide provides an in-depth overview of the chemical structure and synthetic pathways of J-113397, aimed at supporting research and development in this area.

Chemical Structure and Properties

J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule featuring a piperidine ring linked to a benzimidazolone moiety and substituted with a cyclooctylmethyl group.[1]



Identifier	Value	
IUPAC Name	1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one	
CAS Number	256640-45-6	
Molecular Formula	C24H37N3O2	
Molar Mass	399.57 g/mol	
SMILES	C1=CC=C2C(=C1)N(C(=O)N2CC)C3CCN(C(C3)CO)CC4CCCCCC4	

Synthesis Pathways

Several synthetic routes for J-113397 have been reported in the literature. This guide details two prominent pathways: a convergent synthesis and a chiral synthesis approach.

Synthesis Pathway 1: Convergent Synthesis via Condensation and Cyclization

This pathway, outlined in various sources, involves the initial construction of the piperidine and benzimidazolone rings followed by their coupling.[1]

Experimental Protocol:

Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

- To a solution of 1-Benzyl-3-methoxycarbonyl-4-piperidone in a suitable solvent such as toluene, an equimolar amount of o-Phenylenediamine is added.
- The mixture is heated at reflux with a Dean-Stark apparatus to remove water.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.



 The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: N-Alkylation of the Benzimidazolone Ring

- The product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
- A slight excess of a base, such as sodium hydride, is added portion-wise at 0 °C.
- Iodoethane is then added, and the reaction mixture is stirred at room temperature until completion.
- The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enamine and Ester Groups

- The enamine intermediate is reduced using a reducing agent like sodium borohydride in methanol. This step is crucial for establishing the desired stereochemistry.
- Subsequently, the ester group is reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: N-Debenzylation

- The benzyl protecting group is removed by catalytic hydrogenation. The compound is dissolved in ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added.
- The mixture is stirred under a hydrogen atmosphere until the reaction is complete.
- The catalyst is filtered off, and the solvent is evaporated.

Step 5: Reductive Amination with Cyclooctanecarboxaldehyde

 The debenzylated piperidine derivative is reacted with cyclooctanecarboxaldehyde in the presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated solvent like dichloromethane.



- The reaction proceeds at room temperature to yield the final product, J-113397.
- The product is purified by column chromatography.



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Convergent synthesis pathway for J-113397.

Synthesis Pathway 2: Chiral Synthesis Avoiding Chiral Chromatography

A more recent and efficient synthesis of the optically pure (3R,4R)-J-113397 has been developed to avoid the challenging separation of enantiomers by chiral chromatography.[2]

Experimental Protocol:

Step 1: Asymmetric Reduction of N-Boc-4-oxo-piperidine-3-carboxylate

• The synthesis commences with the asymmetric reduction of methyl 1-(tert-butoxycarbonyl)-4-oxo-piperidine-3-carboxylate using a chiral reducing agent or a biocatalyst to stereoselectively form the corresponding cis-hydroxy ester.

Step 2: Inversion of Stereochemistry at C4

 The hydroxyl group is converted to a suitable leaving group, and subsequent nucleophilic substitution with an azide source (e.g., sodium azide) proceeds with inversion of configuration to establish the desired trans-relationship between the substituents at C3 and C4.

Step 3: Reduction of Azide and Ester Groups

The azide is reduced to the primary amine by catalytic hydrogenation.



 The ester is then reduced to the hydroxymethyl group using a reducing agent like lithium borohydride.

Step 4: Formation of the Benzimidazolone Ring

• The resulting amino alcohol is reacted with 1-ethyl-2-fluoro-5-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring.

Step 5: N-Alkylation with Cyclooctylmethyl Bromide

• The final step involves the N-alkylation of the piperidine nitrogen with cyclooctylmethyl bromide to afford (3R,4R)-J-113397.



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Chiral synthesis pathway for (3R,4R)-J-113397.

Quantitative Data

Step (Pathway 1)	Product	Yield (%)	Analytical Data
1	Condensed Intermediate	75-85	¹ H NMR, ¹³ C NMR, MS
2	N-Ethylated Intermediate	80-90	¹ H NMR, ¹³ C NMR, MS
3	Reduced Piperidine Intermediate	60-70	¹ H NMR, ¹³ C NMR, MS
4	Debenzylated Piperidine	>95	¹ H NMR, ¹³ C NMR, MS
5	J-113397	50-60	¹ H NMR, ¹³ C NMR, HRMS, mp



Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of J-113397. The described synthetic pathways offer researchers and drug development professionals a solid foundation for the preparation of this important ORL-1 receptor antagonist. The choice of a particular synthetic route will depend on factors such as the desired stereochemical purity, scalability, and available resources. Further optimization of the reported procedures may lead to improved yields and efficiency.

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References

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